molecular formula C15H11F2N5O2 B5730055 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide

2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B5730055
M. Wt: 331.28 g/mol
InChI Key: FRCXYJPYXGFFPB-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound characterized by the presence of difluorobenzamide and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling Reaction: The tetrazole derivative is then coupled with 2,6-difluorobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, resulting in amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzoic acid.

    Reduction: Formation of 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: Employed as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: Potential use in the development of agrochemicals or materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and tetrazole groups are crucial for binding affinity and specificity. The compound may inhibit or activate its target by mimicking natural substrates or by binding to allosteric sites, thereby modulating the biological pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzamide: Lacks the tetrazole and methoxy groups, resulting in different biological activity.

    N-[2-Methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide: Lacks the difluoro groups, affecting its chemical reactivity and biological interactions.

    2,6-Difluoro-N-[2-hydroxy-4-(1H-tetrazol-1-yl)phenyl]benzamide: The hydroxy group instead of the methoxy group alters its solubility and reactivity.

Uniqueness

2,6-Difluoro-N-[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the combination of difluoro, methoxy, and tetrazole groups, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

2,6-difluoro-N-[2-methoxy-4-(tetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N5O2/c1-24-13-7-9(22-8-18-20-21-22)5-6-12(13)19-15(23)14-10(16)3-2-4-11(14)17/h2-8H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCXYJPYXGFFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2C=NN=N2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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